1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol typically involves organic synthesis routes. . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions)[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines[3][3].
Scientific Research Applications
1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol: Similar in structure but with a different substitution pattern on the phenyl ring.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Another related compound with different substituents on the phenyl ring.
Uniqueness
1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-10(12)7(3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 |
InChI Key |
QMTDECDIZFTWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)F)O |
Origin of Product |
United States |
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